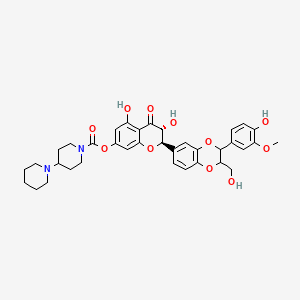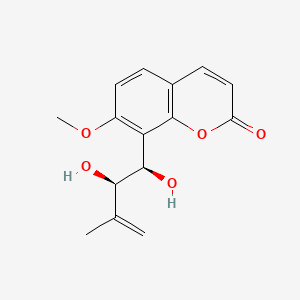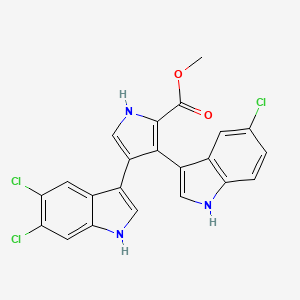
N-Desmethyl Alosetron-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Alosetron-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Alosetron-d4 involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final assembly: The intermediate compounds are then combined to form this compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Alosetron-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Applications De Recherche Scientifique
N-Desmethyl Alosetron-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Alosetron and its metabolites.
Biology: Employed in studies involving the serotonin 5-HT3 receptor to understand its role in various biological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Alosetron.
Industry: Applied in the development of new drugs targeting the serotonin 5-HT3 receptor.
Mécanisme D'action
N-Desmethyl Alosetron-d4 exerts its effects by acting as an antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. By blocking these receptors, the compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms like pain, abdominal discomfort, urgency, and diarrhea .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alosetron: The parent compound, also a 5-HT3 receptor antagonist.
Granisetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Ondansetron: A widely used 5-HT3 receptor antagonist for preventing nausea and vomiting caused by chemotherapy.
Uniqueness
N-Desmethyl Alosetron-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in biological systems compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C16H16N4O |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-[[2-deuterio-4-(trideuteriomethyl)-1H-imidazol-5-yl]methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)/i1D3,9D |
Clé InChI |
HVGCYMYYQOKECJ-JLZJBEKYSA-N |
SMILES isomérique |
[2H]C1=NC(=C(N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3)C([2H])([2H])[2H] |
SMILES canonique |
CC1=C(NC=N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)


![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)



![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)

![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
